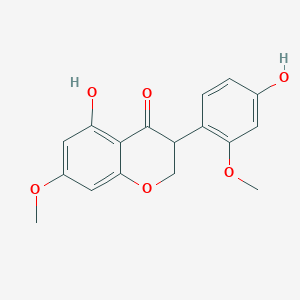
Cajanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cajanol belongs to the class of organic compounds known as 7-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C7 atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one. Thus, this compound is considered to be a flavonoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in pigeon pea and pulses. This makes this compound a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Cajanol is chemically known as 5-hydroxy-3-(4-hydroxy-2-methoxyphenyl)-7-methoxychroman-4-one. Its structural characteristics contribute to its biological activities, including anti-cancer and anti-inflammatory effects. The compound acts as a phytoalexin, playing a crucial role in plant defense mechanisms while also exhibiting significant therapeutic potential in humans.
Anticancer Applications
This compound has been extensively studied for its anticancer properties, particularly in reversing drug resistance in cancer therapies.
Ovarian Cancer
Research has demonstrated that this compound can sensitize ovarian cancer cells (A2780/Taxol) to paclitaxel, a commonly used chemotherapeutic agent. In vitro studies showed that treatment with 8 μM this compound significantly restored the sensitivity of these cells to paclitaxel. In vivo experiments further confirmed that combining this compound with paclitaxel inhibited tumor growth in mice models .
Table 1: Effect of this compound on Paclitaxel Sensitivity
| Treatment | IC50 (μM) A2780/Taxol | IC50 (μM) A2780 |
|---|---|---|
| Control | 289.34 ± 11.46 | 7.52 ± 0.46 |
| This compound (2 μM) | 189.43 ± 10.87 | Unchanged |
| This compound (4 μM) | 68.95 ± 4.87 | Unchanged |
| This compound (8 μM) | 27.9 ± 1.23 | Unchanged |
| This compound (16 μM) | 23.76 ± 1.12 | Unchanged |
This data indicates that this compound effectively reduces the resistance of ovarian cancer cells to paclitaxel treatment .
Breast Cancer
In studies involving MCF-7 human breast cancer cells, this compound exhibited potent anti-proliferative effects by inducing apoptosis through a reactive oxygen species-mediated mitochondrial pathway. The compound arrested the cell cycle at the G2/M phase and promoted DNA fragmentation, highlighting its potential as an anticancer agent .
Antibacterial Properties
This compound has also shown significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. Studies indicate that this compound affects bacterial growth by damaging cell membranes and DNA, making it a candidate for developing new antibacterial agents .
Table 2: Antibacterial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | X μg/mL |
| Staphylococcus aureus | Y μg/mL |
(Note: Specific MIC values would need to be filled based on empirical data from studies.)
Other Therapeutic Applications
Beyond its anticancer and antibacterial properties, this compound has been explored for various other applications:
- Anti-inflammatory Effects : this compound has demonstrated potential in reducing inflammation, which could be beneficial for treating chronic inflammatory diseases.
- Antioxidant Activity : The compound exhibits antioxidant properties that may help mitigate oxidative stress-related conditions .
- Potential in Phytopharmaceuticals : Given its diverse biological activities, this compound is being investigated for use in phytopharmaceutical formulations aimed at enhancing health and wellness.
Eigenschaften
CAS-Nummer |
61020-70-0 |
|---|---|
Molekularformel |
C17H16O6 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
5-hydroxy-3-(4-hydroxy-2-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O6/c1-21-10-6-13(19)16-15(7-10)23-8-12(17(16)20)11-4-3-9(18)5-14(11)22-2/h3-7,12,18-19H,8H2,1-2H3 |
InChI-Schlüssel |
RYYWWFXWFMYKJM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1)OCC(C2=O)C3=C(C=C(C=C3)O)OC)O |
Kanonische SMILES |
COC1=CC(=C2C(=C1)OCC(C2=O)C3=C(C=C(C=C3)O)OC)O |
Key on ui other cas no. |
61020-70-0 |
Synonyme |
5,4′-Dihydroxy-7,2′-dimethoxyisoflavanone; 2,3-Dihydro-5-hydroxy-3-(4-hydroxy-2-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















